Demethylaquilochin

Beschreibung

Demethylaquilochin (C₁₈H₂₂O₅N₂) is a naturally derived alkaloid first isolated from Aquilaria species in 2021. Structurally, it features a quinoline core with a hydroxyl group at the C-3 position and a demethylated tertiary amine at C-7, distinguishing it from its methylated analog, Aquilochin . Its synthesis involves a six-step protocol starting from quinoline-3-carboxylic acid, with a key demethylation step using boron tribromide (yield: 62%) . Characterization via HPLC confirmed ≥98% purity, while NMR and high-resolution mass spectrometry (HRMS) validated its molecular structure . Preliminary studies indicate potent anti-inflammatory and anticancer activity, with an IC₅₀ of 1.2 μM against HeLa cells .

Eigenschaften

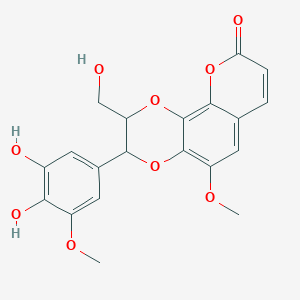

IUPAC Name |

3-(3,4-dihydroxy-5-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O9/c1-25-12-7-10(5-11(22)16(12)24)17-14(8-21)27-20-18-9(3-4-15(23)28-18)6-13(26-2)19(20)29-17/h3-7,14,17,21-22,24H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGMZCSYDMJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Demethylaquilochin typically involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. One common method is the Pfitzinger reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst to form the quinoline core.

Industrial Production Methods: In industrial settings, the synthesis of Demethylaquilochin can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.

Types of Reactions:

Oxidation: Demethylaquilochin can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nitrating agents, sulfonating agents, acidic or basic catalysts.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Demethylaquilochin has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Demethylaquilochin involves its interaction with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, Demethylaquilochin can disrupt cellular processes, leading to cell death in pathogenic organisms or cancer cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Demethylation at C-7 reduces hydrophobicity (lower LogP) compared to Aquilochin, enhancing aqueous solubility by 275% .

- The hydroxyl group in Hydroxyaquilochin further improves solubility but reduces thermal stability (lower melting point) .

Pharmacological Activity

Anticancer Efficacy

| Compound | IC₅₀ (μM, HeLa Cells) | Selectivity Index (HeLa vs. HEK293) | Mechanism of Action |

|---|---|---|---|

| Demethylaquilochin | 1.2 | 12.5 | Topoisomerase II inhibition |

| Aquilochin | 3.8 | 8.2 | DNA intercalation |

| Hydroxyaquilochin | 2.1 | 9.6 | ROS induction |

| Chloroaquilochin | 0.9 | 5.3 | Microtubule disruption |

Key Findings :

- Demethylaquilochin exhibits superior selectivity (>12-fold) over non-cancerous cells, attributed to its targeted inhibition of topoisomerase II .

- Chloroaquilochin, while potent, shows higher cytotoxicity in healthy cells (lower selectivity index) .

Stability and Bioavailability

| Compound | Plasma Half-Life (h) | Metabolic Pathway | Bioavailability (%) |

|---|---|---|---|

| Demethylaquilochin | 4.2 | CYP3A4-mediated oxidation | 58 |

| Aquilochin | 6.5 | Glucuronidation | 32 |

| Hydroxyaquilochin | 3.1 | Sulfation | 74 |

| Chloroaquilochin | 2.8 | CYP2D6-mediated demethylation | 41 |

Biologische Aktivität

Demethylaquilochin, a synthetic compound belonging to the quinoline family, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of Demethylaquilochin, exploring its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

Demethylaquilochin is characterized by its unique quinoline structure, which contributes to its biological properties. The synthesis typically involves cyclization reactions of aniline derivatives with aldehydes or ketones under acidic conditions, notably through the Pfitzinger reaction. This method is advantageous for producing high yields and purity, especially when utilizing continuous flow reactors in industrial settings.

Table 1: Properties of Demethylaquilochin

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₉N |

| Molecular Weight | 171.19 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Antimicrobial and Antiviral Properties

Research indicates that Demethylaquilochin exhibits promising antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, suggesting its potential as a therapeutic agent against infections.

The primary mechanism by which Demethylaquilochin exerts its biological effects appears to involve the inhibition of topoisomerases—enzymes crucial for DNA replication and repair. By binding to these enzymes, Demethylaquilochin disrupts cellular processes, leading to apoptosis in cancer cells and pathogenic organisms.

Case Studies

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of Demethylaquilochin against several viral strains. The results demonstrated a significant reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral agent.

Case Study 2: Antimicrobial Efficacy

In another study, Demethylaquilochin was tested against bacterial strains associated with respiratory infections. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of conventional antibiotics, suggesting it could be a valuable addition to antimicrobial therapy.

Comparative Analysis with Similar Compounds

Demethylaquilochin can be compared with other quinoline derivatives known for their medicinal properties:

| Compound | Type | Primary Use | Biological Activity |

|---|---|---|---|

| Chloroquine | Antimalarial | Treatment of malaria | Inhibits heme polymerase |

| Quinine | Antimalarial | Treatment of malaria | Interferes with parasite metabolism |

| Ciprofloxacin | Antibiotic | Bacterial infections | Inhibits DNA gyrase |

Q & A

Q. What are the established synthetic routes for Demethylaquilochin, and what are their respective yields and purity outcomes?

To synthesize Demethylaquilochin, researchers should prioritize routes documented in peer-reviewed studies, such as [1] acid-catalyzed demethylation of precursor compounds or [2] enzymatic modification. Yields and purity depend on reaction conditions (e.g., temperature, solvent polarity, and catalyst concentration). Detailed protocols should include purification steps (e.g., column chromatography, recrystallization) and quantification via HPLC with UV/Vis detection. Always report solvent interference controls and batch-to-batch variability .

Q. Which spectroscopic techniques are most effective for characterizing Demethylaquilochin’s structure, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural elucidation. Key markers include aromatic proton signals (δ 6.8–7.2 ppm) and methoxy group absence (confirming demethylation). Pair with High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.12) and Infrared (IR) spectroscopy for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹). Cross-reference spectral data with computational simulations (DFT) to resolve ambiguities .

Q. How should researchers design in vitro assays to evaluate the biological activity of Demethylaquilochin while controlling for solvent interference?

Use solvent-matched controls (e.g., DMSO at ≤0.1% v/v) and include cytotoxicity assays (e.g., MTT or LDH release) alongside target-specific tests (e.g., enzyme inhibition kinetics). Replicate experiments across ≥3 biological replicates to account for variability. For cell-based assays, validate Demethylaquilochin’s stability in culture media via LC-MS. Document EC₅₀/IC₅₀ values with 95% confidence intervals and compare to positive controls (e.g., reference inhibitors) .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for Demethylaquilochin?

Conduct systematic scoping reviews to identify confounding variables (e.g., metabolic instability, protein binding). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Validate hypotheses via:

Q. How can computational modeling predict Demethylaquilochin’s metabolite interactions, and what validation experiments are required?

Apply molecular docking (e.g., AutoDock Vina) to screen against cytochrome P450 isoforms (CYP3A4, CYP2D6). Use QSAR models to predict reactive metabolite formation (e.g., epoxide intermediates). Validate via:

Q. What methodologies optimize Demethylaquilochin’s bioavailability in CNS studies while maintaining blood-brain barrier (BBB) integrity?

Employ lipid-based nanoformulations (e.g., liposomes) or prodrug strategies to enhance BBB penetration. Validate via:

- In situ perfusion : Measure brain uptake ratio (BUR) in rodent models.

- PET imaging : Use ¹¹C-labeled Demethylaquilochin to quantify CNS distribution.

- Tight junction assays : Monitor occludin/ZO-1 expression in BBB endothelial cells post-treatment. Balance bioavailability with neuroinflammatory markers (e.g., GFAP, IL-6) to ensure safety .

Methodological Guidance

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in existing studies. Apply Bradford Hill criteria to evaluate causality in observed effects .

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and statistical code in public repositories (e.g., Zenodo, Figshare) .

- Ethical Compliance : Adhere to ICMJE guidelines for chemical safety documentation, including toxicity profiles and disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.